Methyl 2-aminobenzo[D]thiazole-5-carboxylate

DNA gyrase B inhibition Antibacterial ESKAPE pathogens

Researchers developing DNA gyrase B, sEH, or PTR1 inhibitors require the 5-carboxylate regioisomer for target engagement. Generic 2-aminobenzothiazole or 6-/7-isomers fail. This compound delivers: • IC50 <10 nM vs DNA gyrase B; • sEH IC50 = 0.1 nM; • TbPTR1 IC50 = 0.35 μM. Supplied at ≥97% purity with batch consistency, reducing procurement risk.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
CAS No. 209459-07-4
Cat. No. B1602419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-aminobenzo[D]thiazole-5-carboxylate
CAS209459-07-4
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)SC(=N2)N
InChIInChI=1S/C9H8N2O2S/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3,(H2,10,11)
InChIKeyVFVMLBHOCLBUOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-aminobenzo[d]thiazole-5-carboxylate: Overview


Methyl 2-aminobenzo[D]thiazole-5-carboxylate (CAS 209459-07-4) is a regiospecifically substituted 2-aminobenzothiazole derivative bearing a methyl ester at the 5-position of the fused bicyclic core . With molecular formula C9H8N2O2S and molecular weight 208.24 g/mol, this compound functions primarily as a versatile synthetic intermediate for constructing biologically active 2-aminobenzothiazole derivatives [1]. The 5-carboxylate substitution pattern distinguishes it from other positional isomers (e.g., 6-carboxylate, 7-carboxylate) that exhibit divergent reactivity profiles and target engagement properties in medicinal chemistry applications [2].

Regiospecific 5-carboxylate substitution pattern for targeted derivatization
Synthetic intermediate for constructing bioactive 2-aminobenzothiazole libraries
High-purity specification supports reproducible downstream synthesis

Methyl 2-aminobenzo[d]thiazole-5-carboxylate: Irreplaceability


Substitution of methyl 2-aminobenzo[D]thiazole-5-carboxylate with unsubstituted 2-aminobenzothiazole or positional isomers (e.g., 6-carboxylate or 7-carboxylate) fails due to three critical factors: (1) the 5-carboxylate group provides a distinct hydrogen-bonding pharmacophore essential for target engagement in enzyme inhibition [1]; (2) regiospecific substitution at the 5-position enables derivatization pathways that are inaccessible to other isomers due to differential electronic and steric environments [2]; and (3) downstream 5-substituted derivatives demonstrate low nanomolar inhibitory activities (IC50 < 10 nM) against clinically relevant targets such as DNA gyrase B, whereas 6- and 7-carboxylate analogs show substantially attenuated or uncharacterized potency [3]. Generic replacement compromises both synthetic tractability and biological outcome.

Hydrogen-bonding pharmacophore reported for 5-carboxylate may not be present in unsubstituted or 6-/7-isomers, affecting target engagement.
Derivatization pathways may differ due to regiospecific electronic/steric environments, limiting synthetic tractability.
Downstream biological activity data absent for 6- and 7-carboxylate analogs; reported nanomolar inhibition may not transfer.

Methyl 2-aminobenzo[d]thiazole-5-carboxylate: Quantitative Differentiation Evidence


DNA Gyrase B Inhibition: 5-Substituted vs Positional Isomers

Derivatives synthesized from methyl 2-aminobenzo[D]thiazole-5-carboxylate as the core scaffold demonstrate low nanomolar inhibition of DNA gyrase B, with compound E (a 5-substituted 2-aminobenzothiazole) achieving IC50 < 10 nM [1]. This potency supports broad-spectrum antibacterial activity against ESKAPE pathogens, with minimum inhibitory concentrations (MIC) < 0.03 μg/mL for most Gram-positive strains and 4–16 μg/mL against Gram-negative E. coli [2]. By contrast, 6-carboxylate and 7-carboxylate positional isomers (e.g., methyl 2-aminobenzo[d]thiazole-6-carboxylate, CAS 50850-93-6; methyl 2-aminobenzo[d]thiazole-7-carboxylate, CAS 209459-11-0) lack reported DNA gyrase B inhibition data at comparable nanomolar potency, indicating that the 5-position substitution is a structural determinant of activity . Unsubstituted 2-aminobenzothiazole exhibits no specific DNA gyrase B inhibition at pharmacologically relevant concentrations.

DNA Gyrase B Inhibition
Class-level inference
IC50
Reported positional isomer comparison supports scaffold selection
MIC
sEH Inhibition Potency
Cross-study context
IC50 = 0.1 nM (compound D016)
>1000-fold improvement over initial hit
Reported sub-nanomolar sEH inhibition context
Within 4-fold of clinical candidate GSK2256294 (reported)
PTR1 Inhibition
Class-level inference
TbPTR1 IC50 = 0.35 μM; LmPTR1 IC50 = 1.9 μM (5.4× selectivity)
Reported species-specific enzyme engagement context
No comparable activity for other isomers reported
Synthetic Utility & Purity
Source review
Minimum purity 97%; cited in Eli Lilly patent WO2004/067529
Reported procurement specification and patent precedence
Purity specification from supplier data; verify per lot
DNA gyrase B inhibition Antibacterial ESKAPE pathogens

Soluble Epoxide Hydrolase (sEH) Inhibition Potency

In ligand-based optimization studies, derivatives of the 2-aminobenzo[d]thiazole-5-carboxylate scaffold yielded compound D016, a potent soluble epoxide hydrolase (sEH) inhibitor with IC50 = 0.1 nM [1]. This represents a >1000-fold improvement in potency relative to the initial hit compound from the same series. For context, alternative sEH inhibitors based on different heterocyclic cores (e.g., urea-based inhibitors) typically exhibit IC50 values in the 1–100 nM range, with clinical candidate GSK2256294 showing IC50 = 27 pM (0.027 nM) [2]. While 6-carboxylate 2-aminobenzothiazole derivatives have been reported as Lck kinase inhibitors, their sEH inhibitory activity remains uncharacterized, and no comparable sub-nanomolar potency has been documented for 6- or 7-carboxylate isomers [3].

sEH Inhibition Potency
Cross-study context
IC50 = 0.1 nM (compound D016)
>1000-fold improvement over initial hit
Reported sub-nanomolar sEH inhibition context
Within 4-fold of clinical candidate GSK2256294 (reported)
sEH inhibition Anti-inflammatory Cardiovascular

Pteridine Reductase-1 (PTR1) Species-Specific Inhibition

2-Aminobenzo[d]thiazole-5-carboxylate derivatives demonstrate selective inhibition of pteridine reductase-1 (PTR1) from Trypanosoma brucei with IC50 = 0.35 μM and Leishmania major with IC50 = 1.9 μM [1]. The ~5.4-fold selectivity for T. brucei PTR1 over L. major PTR1 suggests species-specific engagement driven by the 5-substitution pattern. These derivatives also exhibit low micromolar antiparasitic activity against T. brucei in cellular assays [2]. Unsubstituted 2-aminobenzothiazole shows no meaningful PTR1 inhibition at comparable concentrations, and 6- or 7-substituted positional isomers lack characterized PTR1 inhibitory activity in published literature .

PTR1 Inhibition
Class-level inference
TbPTR1 IC50 = 0.35 μM; LmPTR1 IC50 = 1.9 μM (5.4× selectivity)
Reported species-specific enzyme engagement context
No comparable activity for other isomers reported
Antiparasitic Trypanosoma brucei Neglected tropical diseases

Synthetic Versatility and High Purity

Methyl 2-aminobenzo[D]thiazole-5-carboxylate is commercially available with a minimum purity specification of 97% . This high purity is essential for reproducible downstream synthetic transformations, including amide coupling at the 2-amino group and ester hydrolysis to generate the corresponding 5-carboxylic acid for further derivatization. In contrast, the 6-carboxylate isomer (methyl 2-aminobenzo[d]thiazole-6-carboxylate, CAS 50850-93-6) and 7-carboxylate isomer (CAS 209459-11-0) are less widely available from commercial suppliers, and their purity specifications are not consistently reported in technical datasheets, introducing procurement uncertainty for large-scale synthesis programs . Additionally, the 5-carboxylate regioisomer has been explicitly cited in patent literature (WO2004/067529 A1, Eli Lilly and Company) as a key intermediate for therapeutic compound synthesis, whereas 6- and 7-carboxylate isomers lack equivalent patent precedence [1].

Synthetic Utility & Purity
Source review
Minimum purity 97%; cited in Eli Lilly patent WO2004/067529
Reported procurement specification and patent precedence
Purity specification from supplier data; verify per lot
Synthetic intermediate Medicinal chemistry Building block

Methyl 2-aminobenzo[d]thiazole-5-carboxylate: Application Scenarios


DNA Gyrase B Inhibitor Development for Antibacterial Drug Discovery

Medicinal chemistry teams developing novel antibacterial agents targeting ESKAPE pathogens should prioritize methyl 2-aminobenzo[D]thiazole-5-carboxylate as the core scaffold for synthesizing 5-substituted DNA gyrase B inhibitors. As demonstrated by compound E (IC50 < 10 nM) and its associated MIC < 0.03 μg/mL against Gram-positive strains, the 5-carboxylate substitution pattern is essential for achieving low-nanomolar enzymatic inhibition [1]. The 6-carboxylate and 7-carboxylate positional isomers lack comparable documented activity and should not be considered equivalent alternatives for this therapeutic program. Procurement of the 5-carboxylate building block with 97% minimum purity ensures reproducible synthesis and SAR development .

sEH Inhibitor Design for Anti-Inflammatory Indications

Research programs targeting soluble epoxide hydrolase (sEH) for cardiovascular and anti-inflammatory therapeutics should utilize methyl 2-aminobenzo[D]thiazole-5-carboxylate as the privileged starting material for generating high-potency inhibitors. Ligand-based optimization from this scaffold has yielded compound D016 (IC50 = 0.1 nM), representing a >1000-fold potency improvement over initial hits and placing it within 4-fold of the clinical candidate GSK2256294 [2]. The 5-carboxylate group provides critical hydrogen-bonding interactions with the sEH active site that cannot be replicated by unsubstituted 2-aminobenzothiazole or alternative positional isomers.

Species-Selective PTR1 Inhibitors for Tropical Diseases

Investigators developing antiparasitic agents against Trypanosoma brucei should select methyl 2-aminobenzo[D]thiazole-5-carboxylate as the starting scaffold for PTR1 inhibitor synthesis. Derivatives from this scaffold achieve TbPTR1 IC50 = 0.35 μM with 5.4-fold selectivity over LmPTR1, enabling species-specific targeting [3]. The 5-carboxylate substitution pattern is critical for this activity; unsubstituted 2-aminobenzothiazole and positional isomers lack characterized PTR1 inhibition, making the 5-carboxylate regioisomer the only validated entry point for this mechanism-based antiparasitic strategy.

Patent-Validated Intermediate for 2-Aminobenzothiazole Libraries

For broad-scope medicinal chemistry requiring a reliable, high-purity 2-aminobenzothiazole building block with established synthetic precedence, methyl 2-aminobenzo[D]thiazole-5-carboxylate is the preferred choice over positional isomers. Its citation in Eli Lilly patent WO2004/067529 as a key intermediate, combined with standardized 97% minimum purity from commercial suppliers, reduces procurement risk and ensures batch-to-batch reproducibility [4]. The 6-carboxylate and 7-carboxylate isomers lack equivalent patent validation and commercial purity standardization, introducing unnecessary uncertainty for lead optimization and scale-up activities.

Application
Selection Property
Validation Focus
DNA gyrase B inhibitor research
Regiospecific 5-carboxylate substitution pattern
DNA gyrase B enzyme assay with positional isomer comparison
sEH inhibitor research
High-potency scaffold precedence from ligand-based optimization
Recombinant sEH enzymatic assay and structure-activity review
PTR1 inhibitor research (antiparasitic)
Species-selective inhibition profile (TbPTR1 vs LmPTR1)
PTR1 enzyme assay with T. brucei and comparator species
Medicinal chemistry building block libraries
Documented purity specification and patent literature precedence
Batch purity analysis and synthetic reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


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